Pro-Gly

Peptide conformation β-turn nucleation Structural biology

Researchers designing β-hairpin peptides or collagen hydroxylation assays face a critical supply challenge: reverse-sequence dipeptides like Gly-Pro adopt extended polyproline-II helices and fail to nucleate tight turns. Pro-Gly (L-prolyl-L-glycine, CAS 13174-03-3) uniquely resolves this with an intrinsic C10 β-turn conformational bias validated by five distinct gas-phase conformers with resolved H-bonding networks. • Serves as the minimal recognition motif (-X-Pro-Gly-) for collagen prolyl 4-hydroxylase (C-P4H) activity assays and inhibitor screening • Enables computational force-field benchmarking via well-characterized spectroscopic signatures of each discrete conformer • Supplied at ≥98% purity; store at -20°C; shipped on dry ice for cold-chain integrity worldwide

Molecular Formula C7H12N2O3
Molecular Weight 172.18 g/mol
CAS No. 13174-03-3
Cat. No. B089221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePro-Gly
CAS13174-03-3
SynonymsL-prolylglycine
Pro-Gly
prolylglycine
Molecular FormulaC7H12N2O3
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NCC(=O)O
InChIInChI=1S/C7H12N2O3/c10-6(11)4-9-7(12)5-2-1-3-8-5/h5,8H,1-4H2,(H,9,12)(H,10,11)
InChIKeyRNKSNIBMTUYWSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pro-Gly (CAS 13174-03-3): A Sequence-Specific Dipeptide for Conformationally Demanding Peptide Synthesis and Collagen Model Research


Pro-Gly (L-prolyl-L-glycine, CAS 13174-03-3) is a dipeptide composed of proline and glycine linked by a peptide bond [1]. As a member of the dipeptide class of organic compounds, it possesses a molecular weight of 172.18 g/mol and the molecular formula C7H12N2O3 [1]. Pro-Gly is characterized by a weakly acidic nature and slight aqueous solubility, with a predicted pKa of 3.51±0.10 . Unlike many dipeptides, the Pro-Gly sequence is distinguished by its inherent conformational bias toward β-turn structures, a property that is critically dependent on the precise N- to C-terminal order of the proline and glycine residues [2].

Why Pro-Gly Cannot Be Replaced by Other Proline-Containing Dipeptides or Tripeptides


The scientific utility of Pro-Gly is not interchangeable with that of closely related compounds like Gly-Pro (the reverse sequence dipeptide) or Pro-Pro-Gly (a tripeptide). Extensive experimental evidence demonstrates that the specific N-terminal proline to C-terminal glycine arrangement in Pro-Gly dictates a unique conformational landscape characterized by a strong preference for β-turn (C10) structures in solution [1]. In stark contrast, the reverse sequence, Gly-Pro, preferentially adopts extended conformations such as polyproline-II (PP-II) helices and β-strands, lacking the ability to nucleate tight turns [1]. Furthermore, while tripeptides like Pro-Pro-Gly serve as established substrates for collagen prolyl hydroxylase, the simple Pro-Gly dipeptide provides a minimal, sequence-defined unit for investigating intrinsic conformational properties and the fundamental requirements for hydroxylation without the confounding influence of additional proline residues or chain length effects [2]. Substituting Pro-Gly with these alternatives would fundamentally alter the experimental outcome in studies where β-turn nucleation or specific sequence-dependent conformational analysis is the objective.

Quantitative Evidence for Pro-Gly Differentiation: Conformation, Hydroxylation, and Folding


Pro-Gly Adopts a Solution-Phase β-Turn (C10) Structure, While Gly-Pro Prefers Extended Conformations

In a direct head-to-head comparison, the Pro-Gly dipeptide was found to adopt a C10/β-turn structure in the solution phase. In contrast, the reverse-sequence Gly-Pro dipeptide was observed to have an extended β-strand or polyproline-II (PP-II) structure with C5-C7 hydrogen bonding interactions [1]. This demonstrates that the N-terminal proline in Pro-Gly is essential for inducing the compact β-turn conformation, a property not shared by Gly-Pro.

Peptide conformation β-turn nucleation Structural biology

Pro-Gly Sequence Shows a Greater Tendency to Form β-Turn Configurations in Proteins Compared to Gly-Pro

A recent rotational spectroscopy study analyzed the key differences between Pro-Gly and Gly-Pro, providing insights into the Pro-Gly dipeptide's greater tendency to form β-turn configurations in proteins, in contrast to the Gly-Pro dipeptide's preference for extended conformations [1]. This finding is consistent with observations that the Pro-Gly sequence is a known β-hairpin nucleator in designed peptides and proteins [2].

Protein folding Computational biology Peptide design

The X-Pro-Gly Triplet is the Minimal Recognition Sequence for Collagen Prolyl 4-Hydroxylase

Collagen prolyl 4-hydroxylase (C-P4H) catalyzes the formation of 4-hydroxyproline (4Hyp) in Y-position prolines of repetitive -X-Y-Gly- sequences, a modification essential for the thermal stability of the collagen triple helix [1]. Studies have concluded that the minimum sequence requirement for proline hydroxylation is an intact -X-Pro-Gly- triplet [2]. This establishes that peptides containing the Pro-Gly core, particularly as part of an -X-Pro-Gly- motif, are the fundamental substrates for this critical enzyme, whereas simple dipeptides like Gly-Pro or Pro-Pro are not recognized.

Collagen biochemistry Enzymology Post-translational modification

Pro-Gly Dipeptide Exhibits Five Distinct Conformers in the Gas Phase, Defined by Specific Hydrogen Bonding Networks

Laser ablation rotational spectroscopy has identified up to five distinct conformers of the Pro-Gly dipeptide in the gas phase [1]. The N-H···N-H hydrogen bond between the amine group of the glycine residue and the amine in the proline ring is highly stabilizing and is present in all conformers. Furthermore, the four most stable conformers exhibit additional stabilizing O-H···O=C hydrogen bonds between the hydroxyl group and the carbonyl group of proline [1]. This detailed characterization of the conformational landscape is specific to Pro-Gly and provides a unique fingerprint for this dipeptide.

Rotational spectroscopy Conformational analysis Quantum chemistry

Validated Research and Industrial Applications of Pro-Gly Based on Evidence


As a β-Turn Nucleator in the Design of Peptide Hairpins and Conformationally Constrained Peptides

The established propensity of the Pro-Gly sequence to adopt a β-turn (C10) structure in solution [1] and its greater tendency to form β-turn configurations in proteins compared to Gly-Pro [2] makes Pro-Gly an essential building block for researchers designing synthetic peptides that require a stable, well-defined turn. This is particularly relevant for creating β-hairpin structures, where the precise nature of the turn is critical for proper folding [3]. Using Pro-Gly ensures the desired nucleation event, whereas alternatives like Gly-Pro would likely result in an extended, unfolded conformation.

As a Core Motif in Substrates for Collagen Prolyl 4-Hydroxylase Activity Assays

The minimal recognition sequence for collagen prolyl 4-hydroxylase (C-P4H) is an intact -X-Pro-Gly- triplet [4]. Therefore, peptides and peptide mimetics containing the Pro-Gly dipeptide sequence are indispensable for developing in vitro assays to measure C-P4H activity, screen for enzyme inhibitors, or study the kinetics of collagen hydroxylation [5]. Simple dipeptides or tripeptides lacking the specific -Pro-Gly- core will not serve as substrates, making Pro-Gly a non-substitutable component for any study focused on this critical post-translational modification.

As a Benchmark Molecule for Validating Computational Chemistry Methods and Force Fields

The detailed experimental characterization of Pro-Gly's conformational landscape, including the identification of five distinct gas-phase conformers with specific hydrogen bonding networks [2], provides a rich and rigorous dataset for validating quantum chemical calculations and molecular mechanics force fields. The multiple, well-defined conformers, each with unique spectroscopic signatures, allow computational chemists to benchmark the accuracy of their methods in predicting peptide structures and relative energies. This makes Pro-Gly a valuable model system for method development.

In Structural Biology Studies Investigating the Role of Proline Isomerization in Protein Folding

The presence of a proline residue adjacent to glycine in Pro-Gly creates a sequence where cis-trans isomerization of the X-Pro peptide bond can significantly impact local conformation [6]. Because Pro-Gly has a strong intrinsic bias toward a β-turn in its trans form [1], it serves as an excellent model to study the interplay between proline isomerization and secondary structure formation. This is directly relevant to understanding the folding mechanisms of larger proteins where Pro-Gly motifs are often found at critical turn regions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pro-Gly

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.